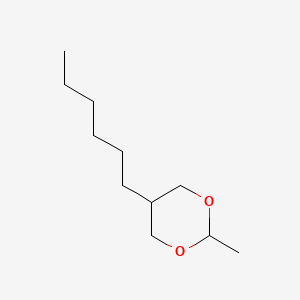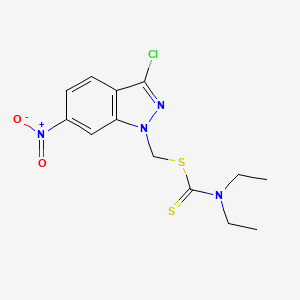
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring substituted with ethoxymethyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane typically involves the reaction of ethyl vinyl ether with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions generally include a temperature range of 0-50°C and a reaction time of 1-3 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the reagents used.
Scientific Research Applications
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the dioxolane ring and the substituents, which can stabilize or destabilize reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane
- 4-(Isopropoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane
- 4-(Butoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane
Uniqueness
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical and physical properties. The ethoxymethyl group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications. Its stability and reactivity also make it a valuable compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
13247-10-4 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-(ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O3/c1-4-9(3)11-7-8(12-9)6-10-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
UPFPATMFENFBIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(O1)COCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


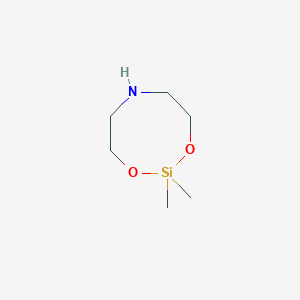
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
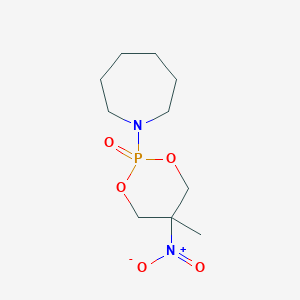

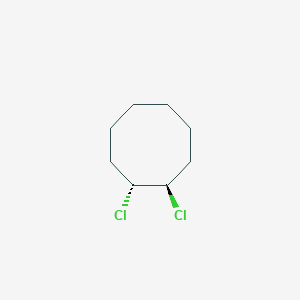
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
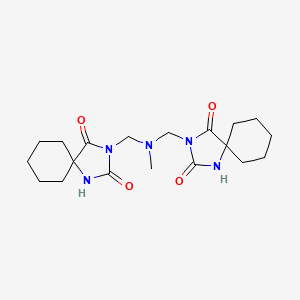
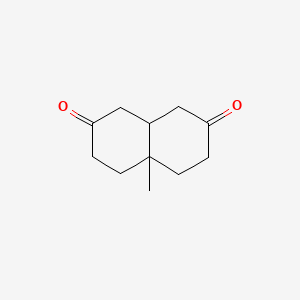
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
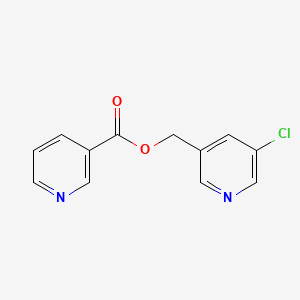
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
